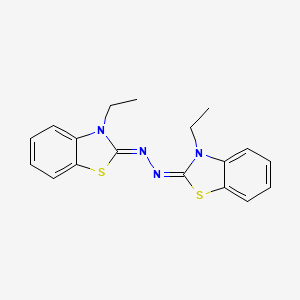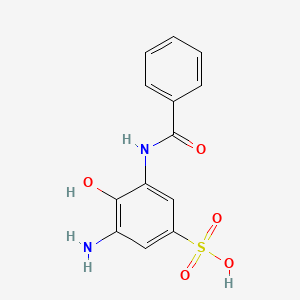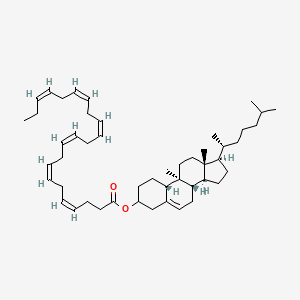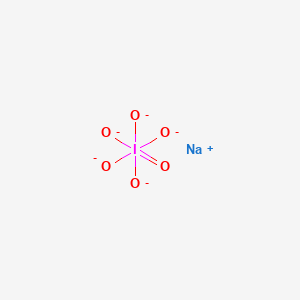
sodium;pentaoxido(oxo)-λ7-iodane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;pentaoxido(oxo)-λ7-iodane: is a chemical compound with the molecular formula NaIO6. It is also known as sodium periodate. This compound is an important oxidizing agent in organic and inorganic chemistry. Sodium periodate is commonly used in various chemical reactions due to its ability to cleave carbon-carbon bonds and oxidize various functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium periodate can be synthesized through the oxidation of sodium iodate (NaIO3) with chlorine gas (Cl2) in an alkaline medium. The reaction is as follows:
NaIO3+Cl2+2NaOH→NaIO4+2NaCl+H2O
This method involves the use of chlorine gas and sodium hydroxide, which are common reagents in industrial settings.
Industrial Production Methods: In industrial production, sodium periodate is typically produced by the electrolytic oxidation of sodium iodate. This method involves passing an electric current through a solution of sodium iodate, resulting in the formation of sodium periodate at the anode. The overall reaction can be represented as:
2NaIO3→NaIO4+NaI
This method is efficient and allows for the large-scale production of sodium periodate.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium periodate undergoes various types of chemical reactions, including:
Oxidation: Sodium periodate is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones.
Cleavage Reactions: Sodium periodate is known for its ability to cleave carbon-carbon bonds, particularly in vicinal diols. This reaction is commonly used in the oxidative cleavage of glycols to form aldehydes or ketones.
Common Reagents and Conditions:
Oxidation Reactions: Sodium periodate is often used in aqueous solutions under mild conditions. It can be used in combination with other oxidizing agents to enhance its reactivity.
Cleavage Reactions: The cleavage of vicinal diols using sodium periodate is typically carried out in aqueous or aqueous-organic solvents. The reaction is usually performed at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation Reactions: The major products formed in oxidation reactions with sodium periodate include aldehydes, ketones, and carboxylic acids.
Cleavage Reactions: The major products formed in cleavage reactions with sodium periodate are aldehydes and ketones.
Applications De Recherche Scientifique
Chemistry: Sodium periodate is widely used in organic synthesis for the oxidative cleavage of glycols and the oxidation of various functional groups. It is also used in the preparation of periodate esters and other periodate derivatives.
Biology: In biological research, sodium periodate is used to modify carbohydrates and glycoproteins. It is commonly used to cleave the vicinal diols in sugars, which can then be further modified for various biochemical studies.
Medicine: Sodium periodate has applications in the field of medicine, particularly in the modification of biomolecules for therapeutic purposes. It is used in the preparation of drug conjugates and other bioactive compounds.
Industry: In industrial applications, sodium periodate is used as an oxidizing agent in various chemical processes. It is also used in the production of specialty chemicals and in the treatment of wastewater.
Mécanisme D'action
Mechanism: The mechanism of action of sodium periodate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. In the case of vicinal diol cleavage, sodium periodate forms a cyclic periodate ester intermediate, which then undergoes cleavage to form the corresponding aldehydes or ketones.
Molecular Targets and Pathways: Sodium periodate primarily targets vicinal diols and other oxidizable functional groups. The pathways involved in its reactions include the formation of periodate esters and the subsequent cleavage of carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Potassium Periodate (KIO4): Similar to sodium periodate, potassium periodate is also a strong oxidizing agent and is used in similar chemical reactions.
Sodium Metaperiodate (NaIO4): This compound is another form of sodium periodate and is used interchangeably in many applications.
Uniqueness: Sodium periodate is unique due to its high solubility in water and its ability to selectively cleave vicinal diols. Its reactivity and versatility make it a valuable reagent in various chemical and biochemical applications.
Propriétés
Numéro CAS |
18122-72-0 |
|---|---|
Formule moléculaire |
INaO6-4 |
Poids moléculaire |
245.89 g/mol |
Nom IUPAC |
sodium;pentaoxido(oxo)-λ7-iodane |
InChI |
InChI=1S/H5IO6.Na/c2-1(3,4,5,6)7;/h(H5,2,3,4,5,6,7);/q;+1/p-5 |
Clé InChI |
XPMRNVZJQGDGFS-UHFFFAOYSA-I |
SMILES canonique |
[O-]I(=O)([O-])([O-])([O-])[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


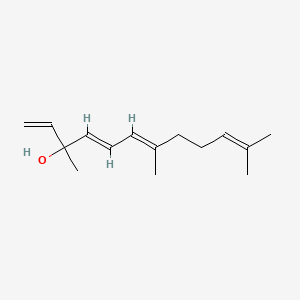
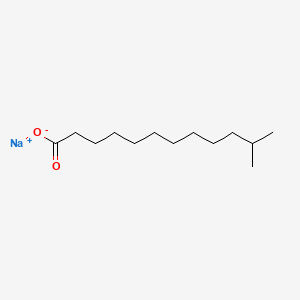
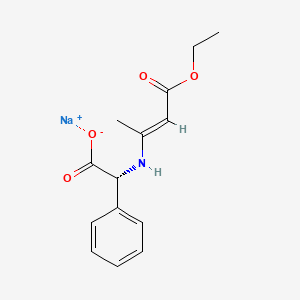
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)


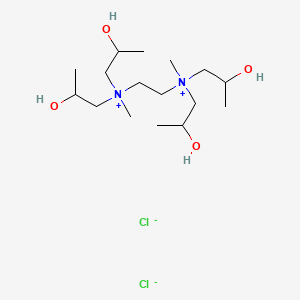
![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)
